molecular formula C24H21NO5 B13385821 (2R,3S)-Fmoc-3-phenylisoserine

(2R,3S)-Fmoc-3-phenylisoserine

Cat. No.: B13385821
M. Wt: 403.4 g/mol
InChI Key: QOYRELXVQPLAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-Fmoc-3-phenylisoserine is a chiral amino acid derivative that has gained attention in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Fmoc-3-phenylisoserine typically involves the enantioselective preparation of its methyl ester acetate salt. One common method involves the resolution of racemic threo-phenylisoserine amide, followed by its conversion into the desired compound. The process includes several steps such as esterification, hydrolysis, and purification to achieve high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to isolate and purify the compound. The use of automated synthesis equipment and advanced purification methods can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Fmoc-3-phenylisoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-Fmoc-3-phenylisoserine is used as a building block for the synthesis of complex molecules, including peptides and other bioactive compounds. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts .

Biology

In biological research, the compound is utilized to investigate protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides allows for the study of protein folding, stability, and function .

Medicine

It can be used to design and synthesize novel therapeutic agents with improved efficacy and selectivity .

Industry

In the industrial sector, the compound is employed in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its use in large-scale synthesis and manufacturing processes highlights its importance in various industrial applications .

Mechanism of Action

The mechanism of action of (2R,3S)-Fmoc-3-phenylisoserine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. By modulating enzyme activity or receptor signaling pathways, this compound can exert its biological effects .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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